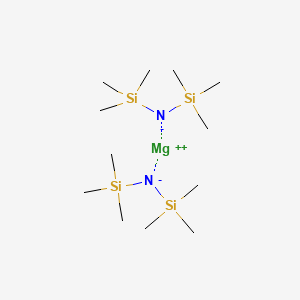![molecular formula C28H8F14 B12056150 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene CAS No. 1067426-44-1](/img/structure/B12056150.png)
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: is a fluorinated organic compound with the molecular formula C28H8F14 and a molecular weight of 610.34 g/mol . This compound is known for its high thermal stability and unique electronic properties, making it a promising candidate for use in organic electronics, particularly as an n-type semiconductor in Organic Field Effect Transistor (OFET) devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene typically involves the following steps :
Starting Materials: The synthesis begins with 9,10-dichlorooctafluoroanthracene.
Palladium-Catalyzed Cross-Coupling: The 9,10-dichlorooctafluoroanthracene undergoes a palladium-catalyzed cross-coupling reaction with aryl boronic acids or terminal alkynes to form 9,10-diaryloctafluoroanthracenes.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly with nucleophiles, due to the presence of electron-withdrawing fluorine atoms.
Cross-Coupling Reactions: As mentioned earlier, it can undergo palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Aryl Boronic Acids: Commonly used in the synthesis of diaryloctafluoroanthracenes.
Terminal Alkynes: Also used in cross-coupling reactions to form the final product.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic electronic applications .
Scientific Research Applications
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene has several scientific research applications:
Organic Electronics: As an n-type semiconductor in OFET devices, it offers high electron mobility and stability.
Optics Research: Its impressive fluorescence properties make it useful in optics research.
Material Science: The compound’s unique electronic properties are explored for developing advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene primarily involves its role as an n-type semiconductor. The presence of multiple fluorine atoms enhances electron affinity, facilitating efficient electron transport in OFET devices . The ethynyl bridges in some derivatives allow for efficient molecular stacking, further enhancing electron transport .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(2,4,6-trimethylphenyl)ethynyl anthracene
Uniqueness
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene stands out due to its high thermal stability, impressive fluorescence, and excellent electron transport properties. These characteristics make it a valuable material for advanced electronic and optical applications .
Properties
CAS No. |
1067426-44-1 |
|---|---|
Molecular Formula |
C28H8F14 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C28H8F14/c29-19-15-13(9-1-5-11(6-2-9)27(37,38)39)16-18(22(32)26(36)24(34)20(16)30)14(17(15)21(31)25(35)23(19)33)10-3-7-12(8-4-10)28(40,41)42/h1-8H |
InChI Key |
FFUQDRYCGMPMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C4=C2C(=C(C(=C4F)F)F)F)C5=CC=C(C=C5)C(F)(F)F)C(=C(C(=C3F)F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


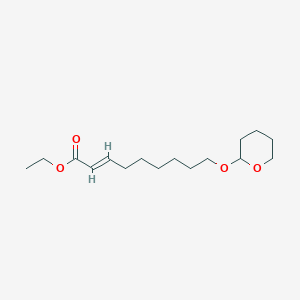

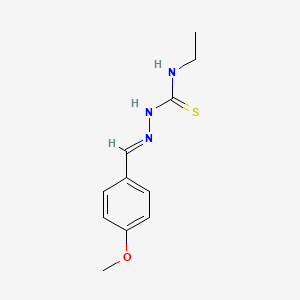
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
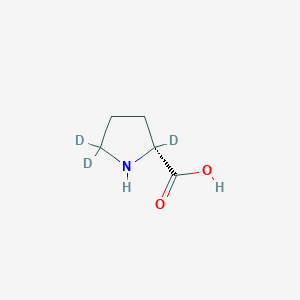
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
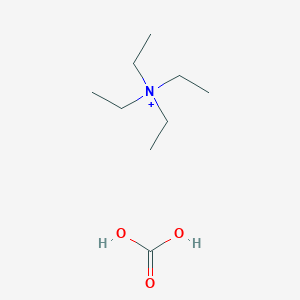
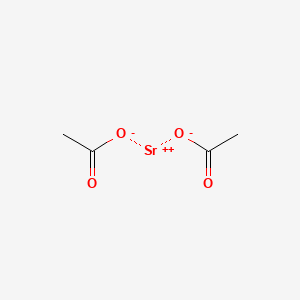


![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
